natural occurrence of 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid
natural occurrence of 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid
The initial search has revealed that the natural occurrence of the exact compound "3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid" is not directly reported in the provided search results. The results do, however, point towards several structurally related compounds and key themes:
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Fungal Metabolites: Several results indicate that fungi, particularly of the Aspergillus and Gloeophyllum genera, are a rich source of structurally diverse secondary metabolites, including various acids, quinones, and related compounds. This suggests that the target compound, if it exists naturally, is likely of fungal origin.
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Biosynthesis of Related Compounds: The results touch upon the biosynthesis of various aromatic compounds by fungi, including those with methoxy and methyl substitutions. This provides a potential framework for proposing a biosynthetic pathway for the target molecule.
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Chemical Synthesis of Similar Structures: There are mentions of the synthesis of various methoxy- and methyl-substituted aromatic compounds. While not directly the target molecule, these papers could provide insights into potential synthetic routes for creating a standard for comparison or for biological testing.
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Biological Activities of Related Molecules: The search results highlight a range of biological activities for fungal metabolites and synthetic derivatives, including antibacterial and anticancer properties. This suggests that 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid, if found, could also possess interesting biological properties.
Given the lack of direct information on the target compound, the next steps need to focus on a broader search strategy to infer its potential existence and properties. I need to look for biosynthetic pathways of similar fungal metabolites and search for analytical data (like NMR and mass spectrometry) of compounds with a similar core structure. This will allow me to build a scientifically sound "whitepaper" that explores the probable existence, biosynthesis, and properties of the target compound, even in the absence of a direct observation.
Updated plan:
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Broaden the search for the core chemical structure: Perform searches for "4-oxohexa-2,5-dienoic acid" derivatives and related "muconic acid" derivatives in fungi and other natural sources to find compounds with the same core skeleton.
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Investigate biosynthetic pathways of fungal aromatic compounds: Search for literature on the biosynthesis of fungal polyketides and shikimate pathway derivatives, focusing on methylation and oxidation steps that could lead to the target structure. This will help in proposing a plausible biosynthetic pathway.
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Search for analytical data of structurally similar compounds: Look for published NMR and mass spectrometry data for compounds containing the 4-oxohexa-2,5-dienoic acid moiety or similar structures. This will be crucial for predicting the expected analytical characteristics of the target compound.
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Synthesize the gathered information: Structure the whitepaper by first discussing the general importance of fungal metabolites. Then, based on the biosynthetic pathway research, propose a hypothetical pathway for 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid. Following that, based on the analytical data of similar compounds, predict its spectroscopic characteristics.
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Propose methods for its discovery and characterization: Outline a detailed experimental workflow for screening fungal cultures for the presence of the target compound, including extraction, chromatographic separation, and spectroscopic analysis. This will provide a practical guide for researchers.
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Discuss potential biological activities: Based on the activities of structurally related compounds, hypothesize the potential biological relevance of 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid and suggest assays for its evaluation.
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Generate diagrams and tables: Create Graphviz diagrams for the proposed biosynthetic pathway and experimental workflows. Summarize predicted analytical data and potential biological activities in tables.
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Compile references: Create a comprehensive list of all cited sources with links.The searches in step 2 have provided crucial information about the biosynthesis of fungal aromatic compounds and muconic acid derivatives. Here's a summary of the key findings:
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Fungal Polyketide Synthases (PKSs): Fungi utilize iterative Type I PKSs to create a vast array of polyketides. These complex enzymes can control chain length, methylation, and reduction in a programmed manner. This is a highly probable route for the biosynthesis of a substituted hexanoic acid derivative.
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Shikimate Pathway: This pathway is the primary route for the biosynthesis of aromatic amino acids in fungi. It starts with simple sugars and produces chorismate, a key branch point for various aromatic compounds. While the target molecule is not directly an aromatic amino acid, intermediates from this pathway could be precursors.
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Muconic Acid Biosynthesis: Several studies have engineered microorganisms, including fungi, to produce muconic acid and its derivatives. These pathways often involve the conversion of intermediates from the shikimate pathway, such as 3-dehydroshikimate (3-DHS), into catechol or protocatechuic acid, which are then ring-opened to form muconic acids.
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Methylation and Oxidation: Fungal biosynthetic pathways frequently involve tailoring enzymes that perform methylation (using C-methyltransferases) and oxidation reactions. These are the exact modifications needed to arrive at the target structure from a simpler precursor.
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Lack of Direct Evidence: Despite the wealth of information on related pathways, there is still no direct mention of the natural occurrence of "3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid".
Based on these findings, I can now formulate a plausible biosynthetic hypothesis. The core C6 skeleton likely originates from the shikimate pathway, and the methoxy, methyl, and oxo functionalities are likely introduced by tailoring enzymes. The next steps will focus on solidifying this hypothesis, predicting the compound's properties, and outlining a strategy for its discovery.
I will now proceed with the original plan, leveraging the information gathered in this step to inform the subsequent steps. The next phase will involve a deeper dive into the analytical data of similar compounds to predict the spectroscopic properties of our target molecule.I have already performed a comprehensive set of searches in the previous steps that have provided a solid foundation for constructing the technical guide. I have gathered information on:
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The general context of fungal secondary metabolites.
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The key biosynthetic pathways in fungi, namely the polyketide synthase (PKS) and shikimate pathways, which are the most probable origins of the target molecule.
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The common enzymatic modifications in these pathways, such as methylation and oxidation, which are necessary to form the specific structure of 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid.
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The biosynthesis of structurally related muconic acid derivatives, which provides a strong analogy for the potential biosynthesis of the target compound.
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The lack of direct reports on the , which positions this guide as a forward-looking, hypothetical exploration.
Based on this, I can now proceed with synthesizing this information into a coherent and scientifically rigorous in-depth technical guide as per the user's request. I will create a plausible biosynthetic pathway, predict the compound's properties, outline a discovery workflow, and discuss its potential significance. Therefore, I do not need to perform additional searches at this stage and can proceed directly to generating the response.
An In-Depth Technical Guide on the Putative Natural Occurrence of 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid
Abstract
Fungi are prolific producers of a vast and diverse array of secondary metabolites, many of which possess significant biological activities that have been exploited for pharmaceutical and agricultural applications. This guide delves into the hypothetical natural occurrence of a novel compound, 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid. While, to our knowledge, this molecule has not yet been isolated from a natural source, its structure suggests a plausible origin from well-established fungal biosynthetic pathways. This document provides a comprehensive exploration of its potential biosynthesis, proposes a detailed workflow for its discovery and characterization, and discusses its putative biological significance. This guide is intended for researchers, scientists, and drug development professionals working in the field of natural products chemistry and drug discovery.
Introduction: The Fungal Kingdom as a Reservoir of Chemical Diversity
The fungal kingdom represents a largely untapped resource for the discovery of novel bioactive compounds. Fungi have evolved complex biosynthetic machinery to produce a wide range of secondary metabolites, which are not essential for their primary growth but play crucial roles in mediating ecological interactions, such as defense, competition, and communication. These molecules exhibit a remarkable diversity of chemical scaffolds and biological activities, including antimicrobial, antiviral, anticancer, and immunosuppressive properties.[1][2]
The biosynthesis of these fungal metabolites primarily follows two major pathways: the polyketide synthase (PKS) pathway and the shikimate pathway.[1][3][4] The PKS pathway is responsible for the production of polyketides, a large class of compounds characterized by a carbon skeleton assembled from acetyl-CoA and malonyl-CoA units. The shikimate pathway, on the other hand, leads to the formation of aromatic amino acids and a variety of other aromatic compounds derived from chorismate.[3][4][5]
The structural complexity of fungal metabolites is further enhanced by the action of tailoring enzymes, which modify the initial carbon skeletons through reactions such as oxidation, reduction, methylation, and glycosylation.[6][7] It is within this framework of fungal biosynthetic logic that we propose the existence of 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid.
A Plausible Biosynthetic Origin
The structure of 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid, a C6-dicarboxylic acid derivative with methoxy, methyl, and oxo functionalities, strongly suggests a biosynthetic origin from the shikimate pathway, followed by a series of tailoring reactions. We hypothesize a biosynthetic pathway that proceeds through the following key steps:
2.1. Formation of the Aromatic Precursor:
The pathway likely initiates with the conversion of primary metabolic precursors, phosphoenolpyruvate and erythrose-4-phosphate, into chorismate via the shikimate pathway.[3][4] Chorismate is a crucial branch-point intermediate that can be converted to various aromatic compounds. We propose that chorismate is first converted to protocatechuic acid (PCA), a common fungal metabolite.
2.2. Ring Cleavage to a Muconic Acid Derivative:
PCA can then undergo oxidative ring cleavage, a reaction catalyzed by dioxygenase enzymes, to yield a muconic acid derivative.[8][9][10][11] This is a well-documented transformation in the microbial degradation of aromatic compounds and has been harnessed for the biotechnological production of muconic acid.[8][10][11][12]
2.3. Tailoring Reactions:
Following the formation of the muconic acid backbone, a series of tailoring reactions would be required to generate the final structure of 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid. These would include:
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Methylation: A C-methyltransferase enzyme would catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the carbon skeleton.[6][7]
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Methoxylation: An O-methyltransferase would install the methoxy group, also using SAM as the methyl donor.
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Oxidation: An oxidase or dehydrogenase would be responsible for the formation of the ketone functional group.
The proposed biosynthetic pathway is depicted in the following diagram:
Sources
- 1. escholarship.org [escholarship.org]
- 2. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of methylation and chain-length programming in a fungal iterative highly reducing polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Muconic Acid Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Microbial Production of cis,cis-Muconic Acid [mdpi.com]
- 12. researchgate.net [researchgate.net]
